5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a furan ring, a methoxyphenyl group, and a methylsulfonyl-substituted pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and 4-methoxyphenyl precursors, followed by their coupling through a pyrazole-forming reaction. The methylsulfonyl group is then introduced via sulfonylation reactions under controlled conditions. The overall process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(4-hydroxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- 5-(furan-2-yl)-3-(4-nitrophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to these similar compounds, 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole stands out due to its methoxy group, which can influence its electronic properties and reactivity. This unique feature may enhance its potential in specific applications, such as drug development or material science.
Properties
IUPAC Name |
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXMHUIYFBXDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.